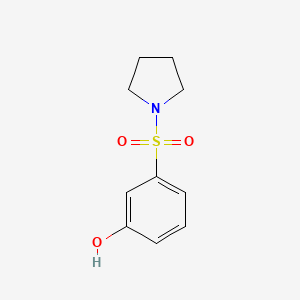

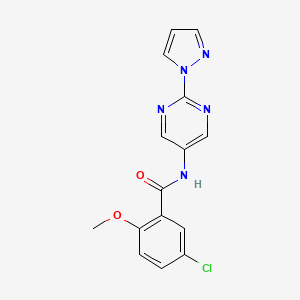

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” is related and has a molecular weight of 218.25 . It’s a powder at room temperature .

Molecular Structure Analysis

The InChI code for “3-(naphthalen-1-yloxy)propane-1,2-diol” is 1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a melting point of 95-100°C . It’s stored at room temperature and is a powder .Wissenschaftliche Forschungsanwendungen

Beta-Adrenergic Receptor Studies

- Synthesis and Beta-Adrenergic Binding : The S and R isomers of fluoropropranolol, a compound related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, have been synthesized and studied for their binding to beta-adrenergic receptors. The dissociation constants for beta2 adrenergic receptors were significantly different for the two isomers, suggesting a strong isomer-specific receptor interaction (Tewson et al., 1999).

Pharmacological Metabolite Synthesis

- Fungal Peroxygenase Catalysis : A study demonstrated the use of fungal peroxygenase for hydroxylating propranolol, which is structurally similar to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol. This process leads to the synthesis of human drug metabolites, indicating potential applications in drug development and metabolite synthesis (Kinne et al., 2009).

Photophysical Studies

- Photochemistry and Photodegradation : The photochemistry of propranolol, a compound with a similar naphthalene chromophore to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, has been studied. The research indicates that the triplet state of the compound can transfer energy to oxygen, leading to singlet oxygen formation and photodegradation, which could be relevant for understanding the stability and photoreactive properties of similar compounds (Sortino et al., 2002).

Anticancer Drug Potential

- Potential in Anticancer Therapy : A study on a naftopidil analogue, structurally related to 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol, demonstrated promising anticancer properties. This compound induced cell death in various human cancer cell lines and effectively suppressed tumor growth in mice, highlighting the potential of related compounds in cancer therapy (Nishizaki et al., 2014).

Electrochemical Analysis

- Ionometric Determination : Propranolol hydrochloride, chemically similar to the compound , was analyzed using ion-selective electrodes. This suggests that similar compounds could be analyzed using potentiometric methods, which are noted for their simplicity and rapid analysis capabilities (Kartamyshev et al., 2002).

Safety and Hazards

The compound “3-(naphthalen-1-yloxy)propane-1,2-diol” has a GHS06 pictogram, indicating it’s toxic . The hazard statement is H311, meaning it’s toxic in contact with skin . Precautionary statements include P280 (wear protective gloves/clothing), P302+P352 (IF ON SKIN: Wash with plenty of water), P312 (Call a POISON CENTER/doctor if you feel unwell), P361 (Take off immediately all contaminated clothing), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Eigenschaften

IUPAC Name |

1-naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-15(18)11-19-16-8-7-13-5-3-4-6-14(13)9-16;/h3-9,12,15,17-18H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYBCFFWDJRUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)

![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)

![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)

![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)